molecular formula C16H15Cl2NO2 B11554412 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11554412
M. Wt: 324.2 g/mol
InChI Key: IROUHBXNATZCAQ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol typically involves the reaction of 3-chloro-4-methoxyaniline with 4-chloro-3,5-dimethylbenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solution under reflux conditions for several hours. After the reaction is complete, the solvent is evaporated, and the product is recrystallized from an appropriate solvent to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. The imine group can participate in nucleophilic addition reactions, while the phenolic group can undergo oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C16H15Cl2NO2/c1-9-6-14(20)12(10(2)16(9)18)8-19-11-4-5-15(21-3)13(17)7-11/h4-8,20H,1-3H3

InChI Key

IROUHBXNATZCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC(=C(C=C2)OC)Cl)O

Origin of Product

United States

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